molecular formula C11H13N B1365413 5-(1-Methylethyl)-1H-indole CAS No. 97820-51-4

5-(1-Methylethyl)-1H-indole

Cat. No.: B1365413
CAS No.: 97820-51-4
M. Wt: 159.23 g/mol
InChI Key: LBVLQBYXKBTHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylethyl)-1H-indole, also known as 5-isopropyl-1H-indole, is a chemical compound with the molecular formula C11H13N . It has a molecular weight of 159.23 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole group substituted with an isopropyl group at the 5-position . The InChI code for this compound is 1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3 .

Scientific Research Applications

Alzheimer's Disease Treatment

5-(1-Methylethyl)-1H-indole derivatives show potential in treating cognitive disorders like Alzheimer's. SUVN-502, a derivative, is a serotonin 6 (5-HT6) receptor antagonist with high affinity and selectivity. It shows promise in enhancing cognitive functions when used in combination with other Alzheimer's medications (Nirogi et al., 2017).

Chemical Synthesis and Manufacturing

The compound has applications in chemical synthesis, as seen in the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. This process has been optimized for large-scale production, indicating its significance in industrial chemical processes (Huang et al., 2010).

Nucleophilic Reactivities

Indoles, including this compound, are studied for their nucleophilic reactivities, which are crucial in various chemical reactions. This research aids in understanding and predicting the outcomes of chemical interactions involving indoles (Lakhdar et al., 2006).

Estrogen Antagonists

Indole derivatives, such as 1-(aminoalkyl)-2-phenylindoles, have been investigated for their role as estrogen antagonists. This research contributes to the development of nonsteroidal antiestrogens, potentially useful in treating estrogen-related conditions (von Angerer et al., 1990).

NMR Studies

This compound derivatives are subjects of NMR studies, which are crucial for understanding their molecular structures and properties. This information is vital for their application in various scientific and industrial contexts (Cruz-López et al., 2007).

Environmental Perturbation Studies

Research on indole derivatives, including this compound, explores their response to environmental perturbations. This is important for understanding their behavior in different contexts, including biological systems (Martinaud & Kadiri, 1978).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, such as this compound, through palladium-catalyzed reactions, are significant in organic chemistry. This research contributes to the development of more efficient and sustainable chemical synthesis methods (Cacchi & Fabrizi, 2005).

Vesicle Formation Studies

Indole derivatives, including this compound, have been investigated for their ability to form stable vesicles. This research is important for understanding the role of indoles in biological membranes and may have implications in drug delivery systems (Abel et al., 2000).

Inhibitors of 5-Lipoxygenase

Certain indole derivatives are potent inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes. Research in this area contributes to the development of new treatments for inflammatory diseases (Hutchinson et al., 1993).

Vibrational and Electronic Profiles

The vibrational and electronic profiles of indole derivatives are studied to understand their molecular interactions and potential applications in material science and molecular electronics (Haress et al., 2016).

Infrared Probe Studies

Isonitrile-derivatized indole has been used as an infrared probe for studying hydrogen-bonding environments. This research provides insights into the molecular interactions of indoles, which can be applied in various scientific fields (You et al., 2019).

Synthesis and Characterization of Derivatives

Synthesis and characterization of 1-phenylindoles derivatives are crucial for developing new pharmaceuticals and other indole-based compounds. This research contributes to the expansion of indole chemistry and its applications in various industries (Syromolotov et al., 2019).

Antioxidant Activity Studies

Research on the antioxidant activity of 2‐(N‐acylaminoethyl)indoles, which have structures similar to melatonin, contributes to the understanding of the role of indoles in biological systems and their potential therapeutic applications (Spadoni et al., 2006).

Preparation of Tagged Auxin

Aminoethyl-substituted indole-3-acetic acids are used in the preparation of tagged and carrier-linked auxin, essential for plant hormone research and development of new agricultural products (Ilić et al., 2005).

Molecular Docking and Antimicrobial Activities

Indole derivatives have been studied for their antimicrobial activities, using molecular docking studies. This research helps in the development of new antimicrobial agents and expands the understanding of indole-based pharmacology (Rajaraman et al., 2017).

Photophysics Studies

Studies on the photophysics of indoles, such as 5-Methoxyindole, provide insights into their behavior under different environmental conditions and have implications in fields like photochemistry and photobiology (Hershberger & Lumry, 1976).

Absorption Spectrum Analysis

The polarized absorption spectrum of 5-methyl indole in different polymer matrices offers important data for understanding the electronic properties of indoles, relevant in materials science and spectroscopy (Suwaiyan, 1986).

Properties

IUPAC Name

5-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLQBYXKBTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441661
Record name 5-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97820-51-4
Record name 5-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Propan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The trifluoroacetyl indole (D16, 0.25 g, 0.99 mmol) was stirred with potassium carbonate (0.20 g, 1.5 mmol) in methanol (7.5 ml) at 550 C for 1.5 h. Solvent was evaporated and the residue was partitioned between water and dichloromethane. The organic extract was dried and evaporated to give the title compound (0.14 g, 86%). NMR (CDCl3) δ: 1.30 (6H, d, J=7), 3.00 (1H, m, J=7), 6.48 (1H, m), 7.01 (1H, m), 7.09 (1H, d, J=8), 7.20 (1H, d, J=8), 7.49 (1H, s), 7.71 (1H, broad).
Name
trifluoroacetyl indole
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

5-Sec-butyl-1H-indole; from 5-sec-butyl-1-trifluoroacetylindole (Example 2c) (94%).
Name
5-Sec-butyl-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-sec-butyl-1-trifluoroacetylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide in methanol (5% w/v, 17 mL) containing 5-isopropyl-1-trifluoroacetylindole (Example 2a, 1.163 g, 4.55 mmol) was stirred at room temperature overnight. After removal of the methanol, the product was partitioned between ethyl acetate and water, washed sequentially with water and brine, and dried over sodium sulfate. Flash chromatography (silica, 10% ethyl acetate in hexanes) yielded 5-isopropyl-1H-indole (715 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-isopropyl-1-trifluoroacetylindole
Quantity
1.163 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methylethyl)-1H-indole
Reactant of Route 2
5-(1-Methylethyl)-1H-indole
Reactant of Route 3
5-(1-Methylethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
5-(1-Methylethyl)-1H-indole
Reactant of Route 5
5-(1-Methylethyl)-1H-indole
Reactant of Route 6
5-(1-Methylethyl)-1H-indole
Customer
Q & A

Q1: How does the PPARα antagonist, MK886, help elucidate the role of the PPARα pathway in the antidepressant-like effects of PEA?

A1: The study demonstrated that PEA administration in rats subjected to chronic unpredictable mild stress (CUMS) resulted in several beneficial effects, including normalized behavioral parameters, reduced stress hormone levels, and improved hippocampal health. These effects were associated with increased PPARα mRNA and protein levels in the hippocampus. Importantly, co-administration of MK886, a selective PPARα antagonist, completely or partially abolished the positive effects of PEA []. This key finding strongly suggests that the PPARα pathway in the hippocampus is directly involved in mediating the antidepressant-like effects of PEA. By blocking PPARα activity with MK886, the researchers were able to establish a causal link between PPARα activation and the observed therapeutic benefits of PEA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.